2-Oxo-2-[(1-phenylethyl)amino]ethyl [(phenylcarbonyl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-PHENYLETHYL)CARBAMOYL]METHYL 2-(BENZOYLSULFANYL)ACETATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a phenylethyl group, a carbamoyl group, and a benzoylsulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1-PHENYLETHYL)CARBAMOYL]METHYL 2-(BENZOYLSULFANYL)ACETATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
[(1-PHENYLETHYL)CARBAMOYL]METHYL 2-(BENZOYLSULFANYL)ACETATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
[(1-PHENYLETHYL)CARBAMOYL]METHYL 2-(BENZOYLSULFANYL)ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(1-PHENYLETHYL)CARBAMOYL]METHYL 2-(BENZOYLSULFANYL)ACETATE involves its interaction with specific molecular targets and pathways within biological systems. This may include binding to enzymes or receptors, altering their activity, and modulating various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [(1-PHENYLETHYL)CARBAMOYL]METHYL 2-(BENZOYLSULFANYL)ACETATE include other carbamoyl and benzoylsulfanyl derivatives, which may share some structural features and chemical properties.
Uniqueness
The uniqueness of [(1-PHENYLETHYL)CARBAMOYL]METHYL 2-(BENZOYLSULFANYL)ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. This compound’s unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a valuable tool in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C19H19NO4S |
---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
[2-oxo-2-(1-phenylethylamino)ethyl] 2-benzoylsulfanylacetate |
InChI |
InChI=1S/C19H19NO4S/c1-14(15-8-4-2-5-9-15)20-17(21)12-24-18(22)13-25-19(23)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,21) |
Clave InChI |
QLEZJVYKYYINAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)COC(=O)CSC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.